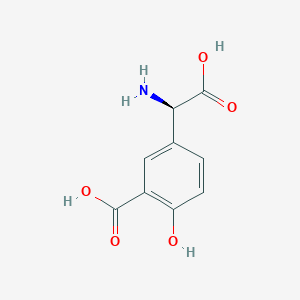
(R)-3-Carboxy-4-hydroxyphenylglycine
説明
(R)-3-Carboxy-4-hydroxyphenylglycine, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-3-Carboxy-4-hydroxyphenylglycine (commonly referred to as (R)-3C4HPG) is a compound that has garnered attention for its biological activity, particularly as an antagonist of ionotropic glutamate receptors. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9NO5
- Molecular Weight : 211.17 g/mol
- CAS Number : 13861-03-5
- Appearance : White crystalline solid
- Solubility : Soluble to 100 mM in aqueous solutions .
(R)-3C4HPG primarily acts as an antagonist at the NMDA and AMPA/kainate receptor subtypes. It inhibits the excitatory neurotransmitter glutamate, which plays a crucial role in synaptic transmission and plasticity in the central nervous system (CNS). The compound's antagonistic properties can modulate neuronal excitability and have implications in various neurological conditions.
In Vitro Studies
-
Receptor Antagonism :
- (R)-3C4HPG has been shown to exhibit moderate potency as an antagonist at NMDA and AMPA/kainate receptors. Its effectiveness is comparable to other known antagonists, making it a valuable tool for studying glutamate receptor functions .
- A study demonstrated that increasing concentrations of (R)-3C4HPG shifted the dose-response curves of L-glutamate to the right, indicating competitive antagonism .
- Dose-Response Analysis :
Case Studies
- Neuroprotection :
- Behavioral Studies :
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of (R)-3C4HPG compared to other phenylglycine derivatives:
| Compound | Receptor Type | IC50 Value (M) | Activity Type |
|---|---|---|---|
| (R)-3C4HPG | NMDA/AMPA | Moderate | Antagonist |
| (+)-MCPG | mGluR1/mGluR2 | 7 x 10^-5 | Antagonist |
| (S)-MAP4 | mGluR2 | 9 x 10^-5 | Agonist |
| (RS)-4C2IPG | mGluR1 | 9 x 10^-5 | Antagonist |
科学的研究の応用
Neuroscience Research
1. Modulation of Neurotransmission
(R)-3-Carboxy-4-hydroxyphenylglycine functions primarily as an antagonist of NMDA and AMPA/kainate receptors. These receptors are crucial for synaptic transmission and plasticity in the central nervous system. By modulating these receptors, the compound plays a role in understanding various physiological processes, including learning and memory.
2. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties under certain conditions. This makes it a candidate for therapeutic applications in neuroprotection, particularly in conditions characterized by excessive glutamatergic activity, such as epilepsy and neurodegenerative diseases .
Pharmacological Applications
1. Potential Therapeutic Uses
The antagonistic properties of this compound suggest its potential in treating disorders related to glutamate dysregulation. Studies have shown its effectiveness in animal models for conditions like Alzheimer's disease and other cognitive impairments .
2. Interaction Studies
Investigations into the interactions of this compound with various receptors have demonstrated its specificity towards NMDA and AMPA/kainate receptors. These studies are essential for understanding how this compound can modulate synaptic transmission and contribute to neuroprotective effects.
Case Studies
1. Neurodegenerative Disease Models
In studies involving animal models of Alzheimer's disease, this compound has been shown to reduce excitotoxicity associated with excessive glutamate release, thereby improving cognitive function and memory retention.
2. Epilepsy Research
Research has demonstrated that administering this compound can mitigate seizure activity by blocking NMDA receptor-mediated excitatory neurotransmission, providing insights into its potential as an antiepileptic agent .
特性
IUPAC Name |
5-[(R)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBCZTXSTWCIG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424980 | |
| Record name | (R)-3-Carboxy-4-hydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13861-03-5, 55136-48-6 | |
| Record name | (αR)-α-Amino-3-carboxy-4-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-3-Carboxy-4-hydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















